4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Overview
Description
LY233053 is a structurally novel, potent and selective competitive N-methyl-D-aspartate receptor antagonist.
Scientific Research Applications
Synthesis and Antibacterial Activities
- Synthesis of Tetrazole Derivatives : A series of tetrazole derivatives, including compounds structurally related to 4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid, were synthesized and characterized. These compounds demonstrated significant antibacterial activity against selected pathogenic strains, indicating their potential as biological agents (Megha, Bodke, & Shanavaz, 2023).
Antimicrobial and Molecular Docking Studies
- Antimicrobial Activity and Molecular Modeling : Novel oxadiazoles containing the piperidin-1-yl)methyl tetrazole moiety were synthesized. These compounds showed significant antibacterial activity and moderate antifungal activity. Molecular docking studies correlated well with the experimental inhibitory potencies, highlighting their potential in antimicrobial therapies (Vankadari et al., 2013).
Synthesis and Applications in Metal-Organic Frameworks
- Metal-Organic Frameworks (MOFs) : Tetrazole derivatives similar to 4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid were explored for the synthesis of MOFs. These compounds are valuable organic ligands for MOF preparation, offering potential applications in various fields such as catalysis, gas storage, and separation technologies (Ardeleanu et al., 2018).
Neurological Disorder Treatments
- Neurological Disorder Applications : Tetrazolylalkyl piperidine-2-carboxylic acids, structurally related to the queried compound, were prepared as potent and selective NMDA receptor antagonists. These compounds have potential therapeutic value in treating neurological disorders like Alzheimer's disease, demonstrating the importance of such compounds in neuropharmacology (Ornstein et al., 1991).
properties
IUPAC Name |
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVTENFCLADRE-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CC2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925169 | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid | |
CAS RN |
125546-04-5 | |
Record name | LY 233053 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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